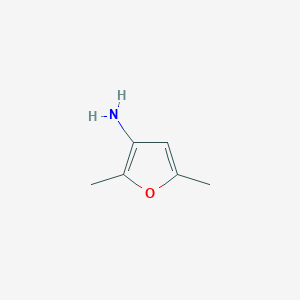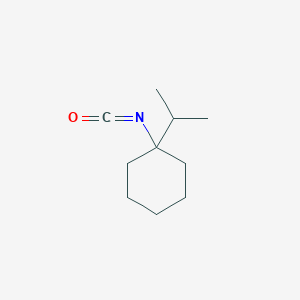
1-Isocyanato-1-(propan-2-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-1-(propan-2-yl)cyclohexane is a chemical compound with the molecular formula C10H17NO It is an isocyanate derivative, characterized by the presence of an isocyanate group (-N=C=O) attached to a cyclohexane ring substituted with a propan-2-yl group
Preparation Methods
The synthesis of 1-Isocyanato-1-(propan-2-yl)cyclohexane typically involves the reaction of cyclohexylamine with phosgene or its derivatives. The reaction proceeds as follows:
-
Cyclohexylamine Reaction with Phosgene: : Cyclohexylamine reacts with phosgene to form cyclohexyl isocyanate. [ \text{C}6\text{H}{11}\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}6\text{H}{11}\text{NCO} + 2\text{HCl} ]
-
Substitution Reaction: : The cyclohexyl isocyanate is then subjected to a substitution reaction with isopropyl chloride in the presence of a base to yield this compound. [ \text{C}6\text{H}{11}\text{NCO} + \text{CH}3\text{CHClCH}3 \rightarrow \text{C}{10}\text{H}{17}\text{NO} + \text{HCl} ]
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Isocyanato-1-(propan-2-yl)cyclohexane undergoes various chemical reactions, including:
-
Hydrolysis: : Reacts with water to form the corresponding amine and carbon dioxide. [ \text{C}{10}\text{H}{17}\text{NCO} + \text{H}2\text{O} \rightarrow \text{C}{10}\text{H}_{17}\text{NH}_2 + \text{CO}_2 ]
-
Addition Reactions: : Reacts with alcohols to form urethanes. [ \text{C}{10}\text{H}{17}\text{NCO} + \text{ROH} \rightarrow \text{C}{10}\text{H}{17}\text{NHCOOR} ]
-
Polymerization: : Can undergo polymerization reactions to form polyurethanes, which are valuable in the production of foams, elastomers, and coatings.
Common reagents used in these reactions include water, alcohols, and catalysts such as dibutyltin dilaurate for polymerization.
Scientific Research Applications
1-Isocyanato-1-(propan-2-yl)cyclohexane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of urethanes and polyurethanes.
Biology: Investigated for its potential use in bioconjugation techniques, where it can be used to modify biomolecules.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable linkages with various functional groups.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form durable polymers.
Mechanism of Action
The mechanism of action of 1-Isocyanato-1-(propan-2-yl)cyclohexane involves the nucleophilic attack on the electrophilic carbon of the isocyanate group. This reaction can proceed through various pathways depending on the nucleophile involved:
Hydrolysis: Water acts as a nucleophile, attacking the carbon of the isocyanate group, leading to the formation of an amine and carbon dioxide.
Alcohol Addition: Alcohols attack the isocyanate group, forming urethanes through the formation of a carbamate intermediate.
These reactions are facilitated by the electron-withdrawing nature of the isocyanate group, which makes the carbon highly electrophilic.
Comparison with Similar Compounds
1-Isocyanato-1-(propan-2-yl)cyclohexane can be compared with other isocyanates such as:
Cyclohexyl Isocyanate: Similar structure but lacks the propan-2-yl group, making it less sterically hindered.
Phenyl Isocyanate: Contains a phenyl group instead of a cyclohexane ring, leading to different reactivity and applications.
Methyl Isocyanate: Smaller and more volatile, used in different industrial applications such as pesticide production.
The uniqueness of this compound lies in its combination of a cyclohexane ring and a propan-2-yl group, which imparts specific steric and electronic properties, making it suitable for specialized applications in polymer chemistry and material science.
Properties
CAS No. |
90977-96-1 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-isocyanato-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H17NO/c1-9(2)10(11-8-12)6-4-3-5-7-10/h9H,3-7H2,1-2H3 |
InChI Key |
PHFOIBAZFYYSLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCCCC1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


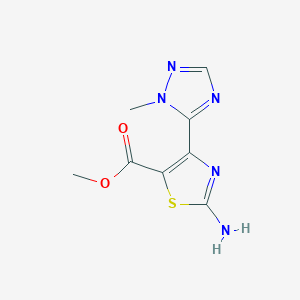
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)
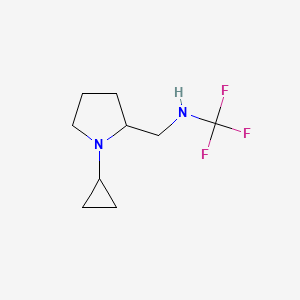




![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13947320.png)
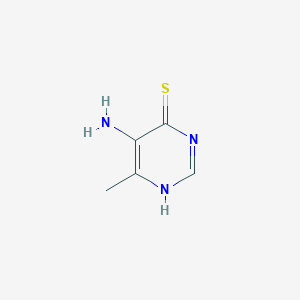
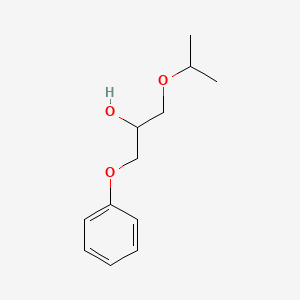

![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)

